molecular formula C16H24ClNO3 B593733 N,N-Diethylpentylone (hydrochloride) CAS No. 17763-15-4

N,N-Diethylpentylone (hydrochloride)

Cat. No. B593733
CAS RN: 17763-15-4
M. Wt: 313.82 g/mol
InChI Key: QIMFWZHGOUCRRT-UHFFFAOYSA-N
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Description

N,N-Diethylpentylone (hydrochloride) is a compound that is structurally classified as a cathinone . Cathinones are a type of drug that can be naturally found in the Khat plant, but this particular cathinone is synthetic . It is also known as Dipentylone, Dimethylpentylone, bk-DMBDP, beta-keto-DMBDP, beta-keto-Dimethylbenzodioxolylpentanamine, bk-dimethyl-K .


Molecular Structure Analysis

The molecular formula of N,N-Diethylpentylone (hydrochloride) is C16H23NO3 • HCl . The InChI code is InChI=1S/C16H23NO3.ClH/c1-4-7-13(17(5-2)6-3)16(18)12-8-9-14-15(10-12)20-11-19-14;/h8-10,13H,4-7,11H2,1-3H3;1H .


Physical And Chemical Properties Analysis

N,N-Diethylpentylone (hydrochloride) is a crystalline solid . It has a molecular weight of 313.8 . Its solubility varies depending on the solvent, with solubility values of 30 mg/ml in DMF and DMSO, and 20 mg/ml in Ethanol .

Scientific Research Applications

Pharmacokinetics and Neurochemical Effects

  • Pharmacokinetics in Rats : A study investigated the pharmacokinetics of N-ethylpentylone (NEP) in rats, focusing on its effect on dopamine and serotonin levels in the brain. It was found that NEP rapidly crosses the blood-brain barrier and has long-lasting effects, significantly increasing dopamine and serotonin levels, suggesting a high potential for abuse (Lin et al., 2020).

  • Behavioral and Neurochemical Effects in Mice : Research on mice indicated that acute administration of NEP caused significant locomotor activity, while repeated exposure enhanced activity only at low doses. High doses induced anxiolytic-like effects after both acute and repeated administration (Espinosa-Velasco et al., 2021).

Metabolism and Toxicity Studies

  • Metabolism in Zebrafish Model : A study utilizing zebrafish as a model for analyzing the effects of NEP on early embryos and the cardiovascular and nervous systems found significant deregulations of brain and heart development-associated genes. This study systematically described the developmental, neuronal, and cardiac toxicity of NEP (Fan et al., 2021).

  • Metabolism in Human Liver Microsomes : Another study characterized the metabolic profile of NEP using human liver microsomes (HLM), followed by the confirmation of the presence of proposed metabolites in blood specimens and oral fluid specimens. This provided insights into the biotransformation pathways of NEP (Krotulski et al., 2018).

Analytical Characterization

  • Spectroscopic Characterization : A study focused on the mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data of NEP, contributing to the structural elucidation of this compound (Westphal et al., 2012).

Clinical and Forensic Investigations

  • Clinical Presentation and Autopsy Results : Research documented the clinical presentation, autopsy findings, and toxicology results in acute fatalities involving NEP, providing crucial data on its impact on human health (Thirakul et al., 2017).

  • Quantitative Analysis in Forensic Investigations : A validated LC-MS/MS method for NEP and other synthetic cathinones was developed, aiding in forensic investigations. This method was applied in numerous postmortem case studies, demonstrating the prevalence and potential toxicity of NEP (Giachetti et al., 2020).

Safety and Hazards

N,N-Diethylpentylone (hydrochloride) is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(diethylamino)pentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-4-7-13(17(5-2)6-3)16(18)12-8-9-14-15(10-12)20-11-19-14;/h8-10,13H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMFWZHGOUCRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342050
Record name Diethylpentylone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17763-15-4
Record name N,N-Diethylpentylone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylpentylone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIETHYLPENTYLONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FN7K53F4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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